molecular formula C7H5F3O2 B13648014 1-[5-(Trifluoromethyl)furan-2-yl]ethanone

1-[5-(Trifluoromethyl)furan-2-yl]ethanone

Cat. No.: B13648014
M. Wt: 178.11 g/mol
InChI Key: UWHUKIXZNHOTBU-UHFFFAOYSA-N
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Description

1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C7H5F3O2 It features a furan ring substituted with a trifluoromethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene . This reaction proceeds under mild conditions and provides a convenient precursor for further functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted furans depending on the nucleophile used

Scientific Research Applications

1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

1-[5-(trifluoromethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H5F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3

InChI Key

UWHUKIXZNHOTBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C(F)(F)F

Origin of Product

United States

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